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Compound of Interest

Compound Name: Luseogliflozin hydrate

Cat. No.: B13908933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro sodium-glucose cotransporter

2 (SGLT2) inhibitory activity of Luseogliflozin hydrate. Luseogliflozin is a potent and highly

selective SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2] Its

therapeutic action is based on reducing hyperglycemia by promoting the excretion of glucose in

the urine.[3] This document consolidates key quantitative data, details experimental protocols

from pivotal studies, and visualizes complex processes to facilitate a comprehensive

understanding of its preclinical pharmacological profile.

Quantitative Data Summary
The in vitro potency, selectivity, and binding kinetics of Luseogliflozin have been rigorously

characterized. The following tables summarize the key quantitative parameters of its interaction

with SGLT proteins.

Table 1: Inhibitory Potency and Selectivity
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Parameter Value Target Protein Notes

IC₅₀ 2.26 nM Human SGLT2

The half maximal

inhibitory

concentration,

indicating high

potency.[1][2]

IC₅₀ 3990 nM Human SGLT1

Demonstrates

significantly lower

potency against the

SGLT1 isoform.[1]

Selectivity Ratio ~1,765-fold SGLT2 over SGLT1

Calculated from IC₅₀

values, highlighting

high selectivity for

SGLT2.[1][4]

Table 2: Binding Kinetics and Inhibition Model
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Parameter Value Target Protein Notes

Inhibition Model Competitive Human SGLT2

Luseogliflozin

competes with

glucose for binding to

the SGLT2

transporter.[1][3][5]

Kᵢ Value 1.10 nM Human SGLT2

The inhibition

constant, confirming a

strong competitive

interaction.[1][5]

KᏧ Value 1.3 nM Human SGLT2

The dissociation

constant, measured in

the absence of

glucose using [³H]-

luseogliflozin,

indicates high binding

affinity.[5]

Dissociation Half-Time ~7 hours Human SGLT2

Suggests a slow

dissociation rate from

the SGLT2 protein,

which may contribute

to its long duration of

action.[3][5]

Experimental Protocols
The following sections detail the methodologies employed in foundational in vitro studies to

characterize the SGLT2 inhibitory activity of Luseogliflozin.

Protocol 1: SGLT2 Inhibition and Selectivity Assay
This experiment is designed to determine the potency (IC₅₀) and selectivity of Luseogliflozin for

human SGLT2 over SGLT1.

1. Cell Line Maintenance:
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Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express either human SGLT1
or human SGLT2, are utilized.[6]
Cells are cultured under standard conditions (37°C, 5% CO₂) in appropriate growth medium
supplemented with antibiotics to maintain selection for the transporter expression.

2. Glucose Uptake Assay:

Cells are seeded into multi-well plates and grown to near confluence.
Prior to the assay, cells are washed with a sodium-containing buffer to remove culture
medium.
Cells are then incubated with varying concentrations of Luseogliflozin hydrate for a
predetermined period.
A solution containing a radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a
non-metabolizable substrate for SGLT) is added to initiate the uptake reaction.
The uptake is allowed to proceed for a specific time at 37°C.
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the
extracellular radiolabeled substrate.
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

The glucose uptake at each Luseogliflozin concentration is normalized to the uptake in
vehicle-treated control cells (representing 100% activity).
A concentration-response curve is generated by plotting the percentage of inhibition against
the logarithm of the Luseogliflozin concentration.
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.
The selectivity index is calculated by dividing the IC₅₀ for SGLT1 by the IC₅₀ for SGLT2.

Protocol 2: Binding Kinetics and Inhibition Model
Analysis
This protocol aims to elucidate the nature of the inhibition and the binding and dissociation

kinetics of Luseogliflozin with the hSGLT2 protein.

1. Membrane Preparation:

Membranes are prepared from CHO-K1 cells overexpressing human SGLT2.
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Cells are harvested, homogenized, and subjected to centrifugation to isolate the membrane
fraction containing the SGLT2 protein.

2. Radioligand Binding Assay:

The binding kinetics are analyzed using [³H]-luseogliflozin as the radioligand.[5]
Saturation Binding: To determine the dissociation constant (KᏧ), membrane preparations are
incubated with increasing concentrations of [³H]-luseogliflozin until equilibrium is reached.
Non-specific binding is determined in the presence of a high concentration of unlabeled
Luseogliflozin.
Competitive Binding: To determine the inhibition constant (Kᵢ), membranes are incubated
with a fixed concentration of a radiolabeled substrate (e.g., ¹⁴C-AMG) and varying
concentrations of Luseogliflozin. This helps to confirm the competitive nature of the inhibition.
[5]
Dissociation Rate: To measure the dissociation half-time, membranes are first incubated with
[³H]-luseogliflozin to allow association. Then, a large excess of unlabeled Luseogliflozin is
added to prevent re-binding of the radioligand, and the amount of bound [³H]-luseogliflozin is
measured at various time points.[5]

3. Data Analysis:

Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the
filter is quantified.
Saturation binding data are analyzed using Scatchard plots to determine KᏧ and Bₘₐₓ

(maximum number of binding sites).
Competitive binding data are analyzed using non-linear regression to determine the Kᵢ value.
Dissociation data are plotted as the logarithm of specific binding versus time to calculate the
dissociation rate constant (kₒբբ) and the dissociation half-time (t₁/₂).

Visualizations
The following diagrams illustrate the experimental workflows and the mechanism of action of

Luseogliflozin.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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